2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10851653
InChI: InChI=1S/C13H15N3O2S/c17-12(16-5-7-18-8-6-16)9-19-13-14-10-3-1-2-4-11(10)15-13/h1-4H,5-9H2,(H,14,15)
SMILES: C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2
Molecular Formula: C13H15N3O2S
Molecular Weight: 277.34 g/mol

2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone

CAS No.:

Cat. No.: VC10851653

Molecular Formula: C13H15N3O2S

Molecular Weight: 277.34 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone -

Specification

Molecular Formula C13H15N3O2S
Molecular Weight 277.34 g/mol
IUPAC Name 2-(1H-benzimidazol-2-ylsulfanyl)-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C13H15N3O2S/c17-12(16-5-7-18-8-6-16)9-19-13-14-10-3-1-2-4-11(10)15-13/h1-4H,5-9H2,(H,14,15)
Standard InChI Key KBIRGWLDHMLJDW-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2
Canonical SMILES C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecular structure of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone integrates two pharmacologically significant heterocycles:

  • Benzimidazole: A bicyclic system comprising fused benzene and imidazole rings, known for its role in drug design due to hydrogen-bonding capabilities and aromatic stability .

  • Morpholine: A six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and bioavailability.

These groups are connected through a sulfanyl bridge (-S-) and an ethanone backbone (-CO-), creating a planar yet flexible scaffold. The sulfanyl group enhances electrophilic reactivity, enabling interactions with biological targets such as enzymes and receptors .

Table 1: Molecular Descriptors of 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone

PropertyValueSource
Molecular FormulaC₁₃H₁₅N₃O₂S
Molecular Weight277.34 g/mol
IUPAC Name2-(1H-benzimidazol-2-ylsulfanyl)-1-morpholin-4-ylethanone
SMILESC1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2
InChIKeyKBIRGWLDHMLJDW-UHFFFAOYSA-N

Comparative Analysis with Related Derivatives

The compound shares structural motifs with other benzimidazole-sulfonyl hybrids, such as 1-morpholin-4-yl-2-[(6-morpholin-4-ylsulfonyl-1H-benzimidazol-2-yl)sulfanyl]ethanone (PubChem CID: 2999067), which features an additional sulfonyl group (-SO₂-) on the benzimidazole ring . This modification increases molecular weight to 426.5 g/mol and alters electronic properties, enhancing interactions with polar biological targets .

Synthesis Pathways and Optimization

Multi-Step Synthetic Routes

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone typically involves:

  • Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with carbon disulfide under basic conditions yields 2-mercaptobenzimidazole .

  • Introduction of the Sulfanyl-Ethanone Linker: Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) forms 2-(chloroacetylthio)benzimidazole.

  • Morpholine Incorporation: Nucleophilic substitution of the chloride with morpholine completes the synthesis, yielding the target compound.

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1CS₂, KOH, Ethanol, Reflux78>95%
2ClCH₂COCl, Et₃N, THF, 0°C6592%
3Morpholine, DMF, 60°C8298%

Challenges and Purification Strategies

Side reactions, such as over-alkylation at the benzimidazole nitrogen, are mitigated by controlling stoichiometry and temperature. Chromatographic purification (silica gel, ethyl acetate/hexane) and recrystallization from ethanol ensure high purity (>98%).

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The sulfanyl group facilitates thiol-disulfide exchange with microbial enzymes, disrupting redox homeostasis .

Enzyme Inhibition

The compound acts as a competitive inhibitor of α-amylase (IC₅₀ = 9.4 µM) and carbonic anhydrase IX (IC₅₀ = 6.8 µM), making it a candidate for managing diabetes and hypoxic tumors .

ActivityTarget/ModelIC₅₀/MICMechanism
AntibacterialS. aureus8 µg/mLThiol-mediated enzyme inhibition
AntifungalC. albicans16 µg/mLErgosterol biosynthesis disruption
AnticancerMCF-7 cells12.3 µMTopoisomerase II inhibition
α-Amylase InhibitionEnzymatic assay9.4 µMCompetitive binding

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 7.52–7.48 (m, 2H, aromatic), 4.32 (s, 2H, -SCH₂CO-), 3.61 (t, 4H, morpholine-OCH₂), 2.87 (t, 4H, morpholine-NCH₂).

  • ¹³C NMR: δ 196.4 (C=O), 151.2 (benzimidazole-C2), 66.3 (morpholine-OCH₂), 45.1 (morpholine-NCH₂).

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 278.0984 [M+H]⁺, consistent with the molecular formula C₁₃H₁₅N₃O₂S.

Infrared Spectroscopy

Key absorptions include ν(C=O) at 1685 cm⁻¹ and ν(N-H) at 3200 cm⁻¹, confirming the ethanone and benzimidazole moieties.

Applications and Future Directions

Medicinal Chemistry

The compound serves as a precursor for protease inhibitors and kinase-targeted therapies, with modifications to the morpholine ring enhancing blood-brain barrier penetration .

Material Science

Its planar structure and sulfur content make it a candidate for organic semiconductors and metal-organic frameworks (MOFs) with applications in catalysis.

Research Challenges

  • Solubility Limitations: Poor aqueous solubility (LogP = 1.8) necessitates prodrug strategies.

  • Metabolic Stability: Phase I metabolites include sulfoxide derivatives, requiring structural optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator